sEH Inhibitor Activity of the 1-Oxa-9-azaspiro[5.5]undecan-4-amine Scaffold Validated at Nanomolar IC₅₀
The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, when elaborated to a urea derivative (compound (+)-22), yielded an IC₅₀ of 4.99 ± 0.18 nM against sEH, demonstrating that this core can support picomolar-potency inhibitors [1]. The racemic lead (±)-22 derived from this scaffold exhibited >0.5 mM solubility in aqueous phosphate buffer, a logD₇.₄ of 0.99 (unusually low for sEH inhibitors), and excellent oral bioavailability in mice [1]. While 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine itself is the unelaborated scaffold and lacks direct sEH IC₅₀ data, its successful advancement to a low-nanomolar clinical candidate distinguishes it from the 4-hydroxy analog, which introduces a less nucleophilic alcohol that cannot directly form urea linkages without prior activation.
| Evidence Dimension | sEH inhibitory potency (elaborated scaffold) and physicochemical profile |
|---|---|
| Target Compound Data | Scaffold elaborated to (+)-22: IC₅₀ = 4.99 ± 0.18 nM; solubility >0.5 mM; logD₇.₄ = 0.99; oral bioavailability in mice [1] |
| Comparator Or Baseline | 4-hydroxy analog (CAS 1785761-76-3) cannot be directly converted to a urea; sEH inhibitors typically exhibit logD >1.5 and lower aqueous solubility [1] |
| Quantified Difference | LogD₇.₄ shifted from >1.5 (typical sEH inhibitors) to 0.99; solubility improved to >0.5 mM from commonly <0.1 mM for lipophilic sEH ligands. |
| Conditions | Biochemical sEH assay; phosphate buffer solubility; mouse pharmacokinetics. |
Why This Matters
Demonstrates that the 4-amine scaffold is a superior starting point for polar, orally bioavailable inhibitors compared to hydroxy or non-functionalized analogs that introduce pharmacokinetic liabilities.
- [1] Lukin, A., et al. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorg. Chem. 2018, 80, 655-667. View Source
